molecular formula C23H30Br2Cl2N2O B610155 4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride CAS No. 646064-41-7

4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride

Cat. No. B610155
CAS RN: 646064-41-7
M. Wt: 581.21
InChI Key: GJUFZPUGFDAMCK-IFUPQEAVSA-N
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Description

PNU-271965E is a bio-active chemical.

Scientific Research Applications

Hypotensive Activities

Research has shown that derivatives of 4-piperidinamine exhibit hypotensive activity. For example, compounds like 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines have been found to decrease sympathetic nerve activity and block pressor effects of norepinephrine and phenylephrine, indicating a central component to its mechanism of action and alpha-adrenergic antagonism (J. Mccall et al., 1982).

Synthesis and Structural Applications

Various structural analogs and derivatives of 4-piperidinamine have been synthesized for different purposes. For instance, the synthesis of 1-{4a,6-dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl} ethanone demonstrates the compound's potential in creating structurally diverse molecules (D. A. Skladchikov et al., 2012).

Reactions with Nucleophiles

Studies on 4-dicyanomethylene-2-phenyl-4H-1-benzopyran show its reactivity with primary amines, leading to various derivative compounds. This property is important for the synthesis of new molecules with potential pharmacological applications (G. Reynolds et al., 1970).

Pharmacological Effects

Optically active derivatives of 4-piperidinamine, such as 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride, have shown significant pharmacological effects. Their antihypertensive effect and inhibition of [3H]nimodipine binding to rat cardiac membrane homogenate highlight their therapeutic potential (A. Ashimori et al., 1991).

Antagonistic Properties

Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) are potent antagonists for specific receptors, such as the CB1 cannabinoid receptor. Their binding and antagonistic properties are of interest in receptor studies and drug design (J. Shim et al., 2002).

Synthesis of Radiotracers

The feasibility of synthesizing radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, by nucleophilic fluorination, showcases the role of 4-piperidinamine derivatives in positron emission tomography studies for exploring receptor systems in the brain (R. Katoch-Rouse et al., 2003).

properties

CAS RN

646064-41-7

Product Name

4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride

Molecular Formula

C23H30Br2Cl2N2O

Molecular Weight

581.21

IUPAC Name

4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride

InChI

InChI=1S/C23H28Br2N2O.2ClH/c1-26(12-10-23-22-7-4-19(25)16-17(22)11-15-28-23)20-8-13-27(14-9-20)21-5-2-18(24)3-6-21;;/h2-7,16,20,23H,8-15H2,1H3;2*1H/t23-;;/m0../s1

InChI Key

GJUFZPUGFDAMCK-IFUPQEAVSA-N

SMILES

CN(CC[C@H]1C2=CC=C(Br)C=C2CCO1)C3CCN(C4=CC=C(Br)C=C4)CC3.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PNU-271965E;  PNU 271965E;  PNU271965E.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride

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